

Application Notes and Protocols: Enramycin as a Growth Promoter in Broiler Chicken Feed

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Application Notes

Enramycin is a polypeptide antibiotic produced by the fermentation of Streptomyces fungicidus.[1][2] It is utilized as a feed additive in the poultry industry, primarily for broiler chickens, to enhance growth performance and improve feed efficiency.[1] Its mechanism of action is centered on its potent antibacterial activity, specifically against Gram-positive bacteria, under both aerobic and anaerobic conditions.[3][4][5]

A key target for **enramycin** is Clostridium perfringens, the bacterium responsible for necrotic enteritis, a condition that impairs gut health and leads to significant growth depression in poultry.[1][3][6] **Enramycin** functions by inhibiting the synthesis of the bacterial cell wall, though the precise enzyme target, N-acetylglucosaminyl transferase, has been suggested.[7] A significant advantage of **enramycin** is that it is minimally absorbed from the intestinal tract, which greatly reduces concerns about drug residues in poultry tissues intended for human consumption.[2][3][8][9] This characteristic also means there is often no required withdrawal period before slaughter.[4][8]

Studies have consistently shown that the inclusion of **enramycin** in broiler diets leads to improved body weight, better feed conversion ratios, and a healthier gut environment.[10][11] [12] Its effects extend to modulating the gut microbiota and improving intestinal morphology, such as increasing the height of intestinal villi, which enhances the surface area for nutrient



absorption.[11][13][14] Furthermore, there is no evidence of cross-resistance between **enramycin** and other commonly used antibiotics.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of **enramycin** on broiler performance, intestinal morphology, and gut microbiota as reported in scientific literature.

Table 1: Effect of Enramycin on Broiler Growth Performance

Treatment Group	Body Weight (g) at Day 42	Feed Conversion Ratio (FCR)	Study Reference
Control (No Additive)	2700	1.701	[12]
Enramycin (5 ppm)	Not Reported	Not Reported	[10]
Enramycin (10 ppm)	2863	1.583	[12]
Control (No Additive)	2408	1.76	[11]
Enramycin (5 ppm)	2515	1.67	[11]
Control (No Additive)	1995.50	Not Reported	[13]
Enramycin (100 g/MT*)	2124.07	Not Reported	[13]

Note: 100 g/MT of an 8% premix is equivalent to 8 ppm of active enramycin.

Table 2: Effect of Enramycin on Broiler Intestinal Morphology



Intestinal Segment	Parameter	Treatment Group	Result	Study Reference
Duodenum	Villus Height	Enramycin	Significantly Increased vs. Control	[11][13]
Jejunum	Villus Height	Enramycin	Significantly Increased vs. Control	[11][13]
lleum	Villus Height	Enramycin	Significantly Increased vs. Control	[11][13]
Duodenum	Crypt Depth	Enramycin	Increased vs.	[11]
Jejunum	Crypt Depth	Enramycin	Increased vs. Control	[11]

| Ileum | Crypt Depth | **Enramycin** | Increased vs. Control |[11] |

Table 3: Effect of **Enramycin** on Broiler Cecal Microbiota

Bacterial Taxa	Effect of Enramycin Supplementation	Study Reference
Overall Diversity	Decreased Richness	[15]
Clostridium XI	Lower Relative Abundance	[15][16]
Unclassified Peptostreptococcaceae	Lower Relative Abundance	[15][16]
Clostridium XIVb	Greater Relative Abundance	[15][16]
Anaerosporobacter spp.	Greater Relative Abundance	[15]
E. coli	Reduced Population	[11][13]



| Lactobacilli | Increased Population |[13] |

Experimental Protocols

This section outlines a generalized protocol for conducting a study to evaluate the efficacy of **enramycin** as a growth promoter in broiler chickens. This protocol is synthesized from methodologies reported in multiple studies.[7][10][15][17]

3.1 Objective To determine the effect of dietary **enramycin** supplementation at various concentrations on the growth performance, intestinal morphology, and cecal microbiota of broiler chickens.

3.2 Materials

- Animals: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500) from a commercial hatchery.[7][15]
- Housing: Temperature-controlled stainless-steel or floor pens with appropriate bedding, feeders, and waterers.
- Diets: A basal corn-soybean meal diet formulated to meet or exceed NRC (1994) nutrient requirements for starter (days 1-21) and grower (days 22-42) phases.
- Test Article: Enramycin premix (e.g., 4% or 8% active ingredient).
- Equipment: Calibrated scale for weighing birds and feed, equipment for sample collection (sterile tubes, formalin), and laboratory equipment for histological and microbiological analysis.

3.3 Experimental Design

- Allocation: Randomly assign a minimum of 240 day-old chicks to one of four treatment groups. Each group should have at least 6 replicate pens, with 10 birds per pen.
- Treatment Groups:
 - T1: Basal Diet (Negative Control)



- T2: Basal Diet + 5 ppm Enramycin
- T3: Basal Diet + 10 ppm Enramycin
- T4: Basal Diet (Positive Control e.g., another antibiotic growth promoter like Bacitracin)
- Diet Preparation: Prepare the experimental diets by mixing the calculated amount of enramycin premix into the basal diet using a multi-stage mixing process to ensure uniform dispersion.[5]
- Duration: The trial will last for 42 days.

3.4 Procedure

- Acclimation: Upon arrival, allow chicks to acclimate for a few hours with access to water.
- Feeding and Management: Provide the respective experimental diets and fresh water ad libitum for the entire 42-day period.[7] Maintain a standard lighting program (e.g., 23 hours light/1 hour dark). Monitor bird health daily.
- Data Collection Growth Performance:
 - Record the body weight of birds by pen at days 1, 21, and 42.
 - Record feed intake per pen for the periods of days 1-21 and days 22-42.
 - Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed
 Conversion Ratio (FCR) for each period. FCR = Total Feed Intake / Total Weight Gain.
- Data Collection Sample Collection (Day 42):
 - At the end of the experiment, select two birds per replicate pen for sampling.
 - Humanely euthanize the selected birds.
 - Intestinal Morphology: Collect a 2 cm segment from the midpoint of the duodenum, jejunum, and ileum. Fix samples in 10% neutral buffered formalin for histological analysis (villus height, crypt depth).



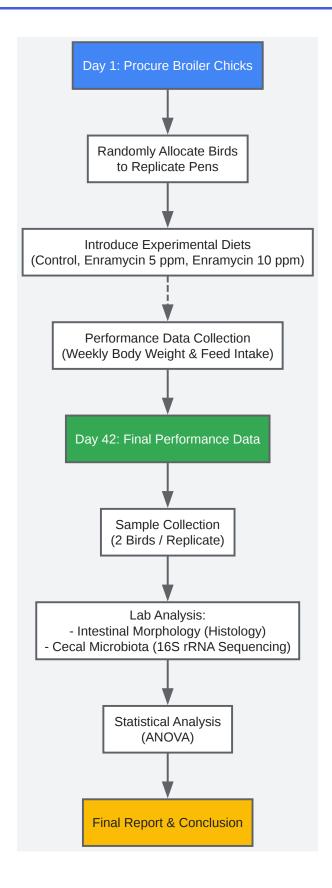




- Microbiota Analysis: Aseptically collect cecal contents into sterile tubes and immediately freeze at -80°C for 16S rRNA gene sequencing or other microbial analyses.
- 3.5 Statistical Analysis Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a completely randomized design. The pen should be considered the experimental unit. Use a statistical software package to determine significant differences between treatment means (P < 0.05).

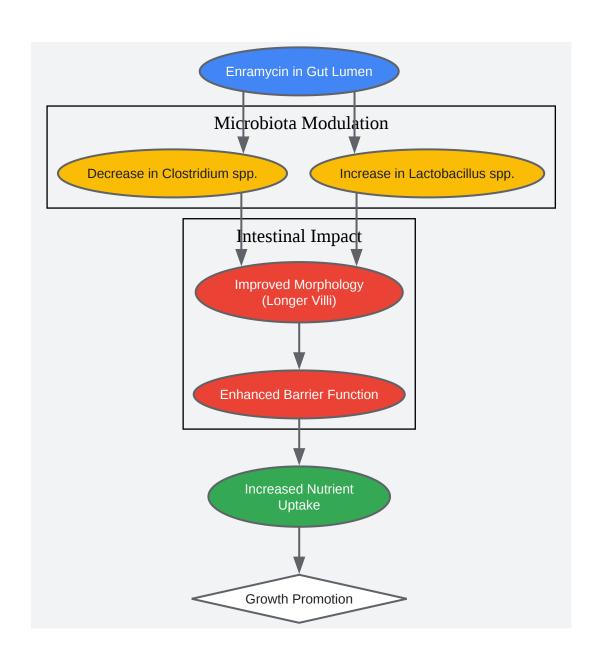
Visualizations











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- To cite this document: BenchChem. [Application Notes and Protocols: Enramycin as a Growth Promoter in Broiler Chicken Feed]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148400#using-enramycin-as-a-growth-promoter-in-broiler-chicken-feed]

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